

# An In-depth Technical Guide to the Thermal Decomposition of Lithium Aluminium Hydride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lithium aluminium hydride*

Cat. No.: *B105392*

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**Lithium aluminium hydride** ( $\text{LiAlH}_4$ ), a powerful reducing agent ubiquitous in organic synthesis, is a metastable compound at ambient temperature. Its thermal decomposition is a critical aspect to consider for safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide provides a comprehensive overview of the thermal decomposition of  $\text{LiAlH}_4$ , detailing the reaction pathways, thermodynamics, and kinetics, supported by experimental data and methodologies.

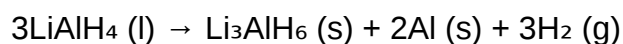
## The Multi-Step Thermal Decomposition Pathway

The thermal decomposition of **lithium aluminium hydride** is a complex process that occurs in three principal stages, ultimately yielding lithium hydride ( $\text{LiH}$ ), aluminium metal ( $\text{Al}$ ), and hydrogen gas ( $\text{H}_2$ ). The decomposition is initiated by melting, followed by a series of dehydrogenation steps.

The widely accepted three-step reaction mechanism is as follows:

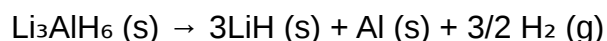
Step 1: Decomposition of  $\text{LiAlH}_4$  to  $\text{Li}_3\text{AlH}_6$

This initial step typically commences after the melting of  $\text{LiAlH}_4$  in the temperature range of 150–170 °C.<sup>[1]</sup> The molten  $\text{LiAlH}_4$  decomposes to form the solid intermediate lithium hexahydroaluminate ( $\text{Li}_3\text{AlH}_6$ ), aluminium metal, and hydrogen gas. This reaction is generally considered irreversible.<sup>[1]</sup>



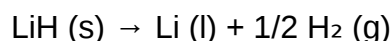
Step 2: Decomposition of  $\text{Li}_3\text{AlH}_6$  to  $\text{LiH}$

Upon further heating, typically in the range of 200–250 °C, the intermediate  $\text{Li}_3\text{AlH}_6$  decomposes into lithium hydride, aluminium, and hydrogen gas.[\[2\]](#)



Step 3: Decomposition of  $\text{LiH}$

Lithium hydride is a thermodynamically stable compound, requiring significantly higher temperatures for decomposition, generally above 400 °C.[\[1\]](#) This final step is often not considered for practical hydrogen storage applications due to the high energy input required.[\[1\]](#)



The total theoretical hydrogen capacity of  $\text{LiAlH}_4$  is 10.6 wt %. However, considering the final products as  $\text{LiH}$  and  $\text{Al}$ , the practical hydrogen storage capacity is 7.96 wt %.[\[1\]](#)

## Quantitative Decomposition Data

The following tables summarize key quantitative data related to the thermal decomposition of  $\text{LiAlH}_4$ , compiled from various studies. These values can be influenced by experimental conditions such as heating rate, sample purity, and the presence of catalysts.

Table 1: Decomposition Temperatures and Mass Loss at Various Heating Rates

| Heating Rate<br>(°C/min) | Step 1 Peak<br>Temperature<br>(°C) | Step 2 Peak<br>Temperature<br>(°C) | Total Mass<br>Loss (wt %)<br>(Steps 1 & 2) | Reference           |
|--------------------------|------------------------------------|------------------------------------|--------------------------------------------|---------------------|
| 2                        | ~167                               | ~215                               | ~7.9                                       | <a href="#">[3]</a> |
| 5                        | ~175                               | ~225                               | ~7.9                                       | <a href="#">[4]</a> |
| 10                       | ~180                               | ~235                               | ~7.9                                       | <a href="#">[4]</a> |
| 20                       | ~188                               | ~245                               | ~7.9                                       | <a href="#">[5]</a> |

Note: The decomposition temperatures represent the peak temperatures observed in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) curves and tend to increase with higher heating rates.

Table 2: Enthalpy and Activation Energy of Decomposition

| Decomposition Step | Reaction                                      | Enthalpy of Decomposition ( $\Delta H$ ) (kJ/mol $H_2$ ) | Activation Energy ( $E_a$ ) (kJ/mol) | Reference |
|--------------------|-----------------------------------------------|----------------------------------------------------------|--------------------------------------|-----------|
| Step 1             | $3LiAlH_4 \rightarrow Li_3AlH_6 + 2Al + 3H_2$ | -3.0 to 9.8                                              | 86 - 101                             | [2][3]    |
| Step 2             | $Li_3AlH_6 \rightarrow 3LiH + Al + 3/2 H_2$   | 12.0 to 15.7                                             | 101 - 138                            | [2][3]    |

Note: The enthalpy of the first decomposition step can be reported as exothermic ( $-\Delta H$ ) when the endothermic melting of  $LiAlH_4$  is considered as part of the overall process at higher heating rates.[3]

## Experimental Protocols

The characterization of the thermal decomposition of  $LiAlH_4$  relies on several key analytical techniques. Detailed experimental protocols are crucial for obtaining reliable and reproducible data.

## Thermogravimetric Analysis Coupled with Differential Scanning Calorimetry (TGA-DSC)

This is the primary technique for studying the thermal decomposition, providing simultaneous information on mass loss (TGA) and heat flow (DSC).

Methodology:

- **Sample Preparation:** Due to the high reactivity of  $\text{LiAlH}_4$  with moisture and air, all sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox). A small amount of the sample (typically 1-5 mg) is weighed into an appropriate crucible (e.g., alumina or aluminum).
- **Instrument Setup:**
  - Place the sample crucible and a reference crucible (usually empty) into the TGA-DSC instrument.
  - Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere during the experiment.
  - Set the desired temperature program. A typical program involves heating from ambient temperature to around 300-400 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min).
- **Data Acquisition:** Record the sample mass, temperature, and differential heat flow as a function of time and temperature.
- **Data Analysis:**
  - The TGA curve will show distinct steps corresponding to the mass loss from the liberation of hydrogen in each decomposition stage. The percentage mass loss for each step can be calculated.
  - The DSC curve will show endothermic or exothermic peaks associated with melting and decomposition events. The peak temperatures and the area under the peaks (enthalpy change) can be determined.

## Powder X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid decomposition products at different temperatures.

Methodology:

- **Sample Preparation:** Prepare samples by heating  $\text{LiAlH}_4$  to specific temperatures corresponding to the completion of each decomposition stage, as determined by TGA-DSC.

The heating and subsequent cooling must be performed under an inert atmosphere. The resulting solid residues are then ground into a fine powder inside a glovebox.

- **Sample Mounting:** The powdered sample is mounted on a zero-background sample holder. To prevent reaction with air and moisture during the measurement, an airtight sample holder or a thin polymer film (e.g., Kapton) covering the sample is essential.
- **Instrument Setup:**
  - Place the sample holder in the diffractometer.
  - Set the X-ray source (commonly Cu K $\alpha$  radiation) and detector parameters.
  - Define the angular range ( $2\theta$ ) to be scanned (e.g., 10-80 degrees) and the step size and scan speed.
- **Data Acquisition:** Collect the diffraction pattern.
- **Data Analysis:** The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample (e.g., LiAlH<sub>4</sub>, Li<sub>3</sub>AlH<sub>6</sub>, LiH, Al).

## Mass Spectrometry (MS) of Evolved Gases

Coupling a mass spectrometer to the outlet of a TGA instrument (TGA-MS) allows for the analysis of the gaseous decomposition products.

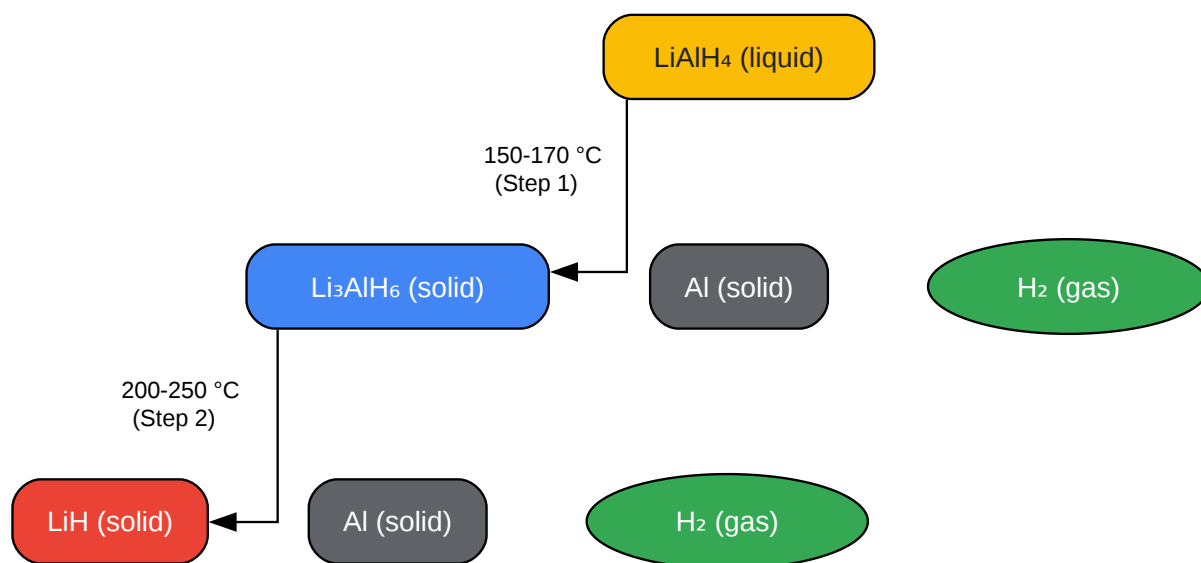
Methodology:

- **Instrument Setup:** The gas outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of any evolved species.
- **Data Acquisition:** As the LiAlH<sub>4</sub> sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer. The mass-to-charge ratio ( $m/z$ ) of the ions is scanned over a desired range.
- **Data Analysis:** For the thermal decomposition of LiAlH<sub>4</sub>, the primary evolved gas is hydrogen (H<sub>2</sub>), which will be detected at an  $m/z$  of 2. The intensity of the H<sub>2</sub> signal can be correlated

with the mass loss steps observed in the TGA data, confirming that hydrogen is the only gaseous product.

## Visualizations

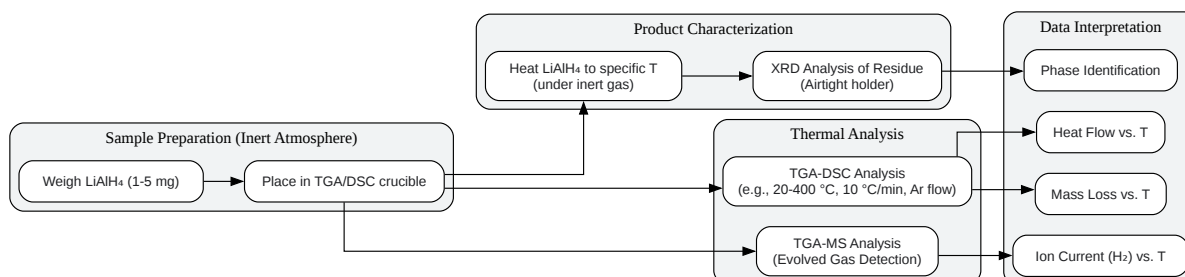
### Decomposition Pathway of $\text{LiAlH}_4$



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Caption: Multi-step thermal decomposition pathway of **lithium aluminium hydride**.

### Experimental Workflow for $\text{LiAlH}_4$ Thermal Analysis



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Decomposition of Lithium Aluminium Hydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105392#thermal-decomposition-of-lithium-aluminium-hydride>]

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